2-(methylamino)-2-(naphthalen-1-yl)acetonitrile 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 69243-82-9
VCID: VC11642907
InChI: InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3
SMILES: CNC(C#N)C1=CC=CC2=CC=CC=C21
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol

2-(methylamino)-2-(naphthalen-1-yl)acetonitrile

CAS No.: 69243-82-9

Cat. No.: VC11642907

Molecular Formula: C13H12N2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

2-(methylamino)-2-(naphthalen-1-yl)acetonitrile - 69243-82-9

Specification

CAS No. 69243-82-9
Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
IUPAC Name 2-(methylamino)-2-naphthalen-1-ylacetonitrile
Standard InChI InChI=1S/C13H12N2/c1-15-13(9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,1H3
Standard InChI Key BRNHFUNFIKDOHW-UHFFFAOYSA-N
SMILES CNC(C#N)C1=CC=CC2=CC=CC=C21
Canonical SMILES CNC(C#N)C1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Key Structural Features:

  • Naphthalen-1-yl moiety: A fused bicyclic aromatic system providing structural rigidity and lipophilicity .

  • Nitrile group: Enhances polarity and serves as a reactive handle for further chemical modifications .

  • Methylamino substituent: Introduces basicity and potential hydrogen-bonding capacity .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:

PropertyValue (Extrapolated)Basis for Estimation
Density~1.15 g/cm³Similar to (2-methyl-1-naphthyl)acetonitrile
Boiling Point~350–370°CComparable to nitrile derivatives
LogP (Partition Coeff.)3.2–3.5Estimated via fragment-based methods
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, DMF)Nitrile and aromatic hydrophobicity

Synthetic Pathways and Optimization

Willgerodt-Kindler Reaction for Precursor Synthesis

The synthesis of naphthalene-based nitriles often begins with the Willgerodt-Kindler reaction, which converts ketones to amides or nitriles. For example, 2′-acetonaphthone undergoes sulfur-mediated rearrangement to yield 2-naphthylacetic acid derivatives, which are subsequently halogenated and dehydrated to nitriles .

Key Steps in Analog Synthesis (Adapted from Patent US20220009880 ):

  • Willgerodt Reaction:

    • 2′-Acetonaphthone + sulfur → Thioamide intermediate.

    • Hydrolysis to 2-naphthylacetic acid.

  • Halogenation:

    • 2-Naphthylacetic acid + PCl₅ → Acid chloride.

  • Nitrile Formation:

    • Reaction with sulfamide (NH₂SO₂NH₂) in organic solvents (e.g., toluene) at 80–180°C.

For 2-(methylamino)-2-(naphthalen-1-yl)acetonitrile, introducing the methylamino group would require:

  • Amination: Nucleophilic substitution of a halogenated intermediate with methylamine.

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the naphthalen-1-yl position demands careful control of reaction conditions .

  • Byproduct Formation: Common impurities include naphthalene dimers and dehydration byproducts, necessitating rigorous HPLC analysis .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediate

Nitrile derivatives of naphthalene are pivotal in drug discovery:

  • Anticancer Agents: Nitriles act as Michael acceptors, inhibiting cysteine proteases .

  • Neurological Drugs: Methylamino groups enhance blood-brain barrier permeability .

Material Science Applications

  • Liquid Crystals: Aromatic nitriles contribute to mesogenic properties in display technologies .

  • Polymer Additives: Improve thermal stability in polyesters and polyamides .

Toxicological and Environmental Considerations

Acute Toxicity (Extrapolated from Naphthalene Derivatives )

  • Inhalation: Potential respiratory irritation (LOAEL: 1.5 ppm in rodents).

  • Oral Exposure: Hepatotoxicity observed in rats at ≥100 mg/kg/day.

Environmental Persistence

  • Biodegradation: Limited data; expected persistence due to aromatic stability.

  • Bioaccumulation: High logP suggests potential accumulation in adipose tissue .

Analytical Methods for Characterization

Chromatographic Techniques

  • HPLC: C18 column, acetonitrile/water gradient (90:10 to 50:50), UV detection at 254 nm .

  • GC-MS: Electron ionization mode for fragmentation patterns .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.1–7.5 (m, naphthalene H), δ 3.1 (s, NHCH₃), δ 2.9 (s, CN) .

  • IR: ν 2240 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (aromatic C=C) .

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